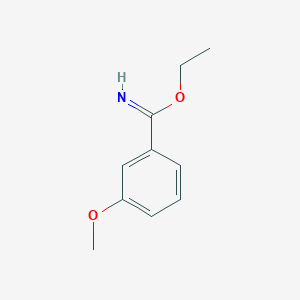

Ethyl 3-methoxybenzimidate

Description

Ethyl 3-methoxybenzimidate is an imidate ester derivative primarily utilized in synthetic organic chemistry as a reagent for constructing nitrogen-containing heterocycles. As described in , its hydrochloride form (this compound hydrochloride) was employed in the annulation of intermediates to synthesize pyrido-pyrrolo-triazine derivatives under refluxing ethanol conditions, albeit with a modest yield of 26% . This highlights its role as a critical building block in accessing complex bicyclic systems. However, the available evidence lacks detailed physicochemical data (e.g., molecular weight, CAS number) for this compound, necessitating comparisons with structurally related esters for broader insights.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 3-methoxybenzenecarboximidate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7,11H,3H2,1-2H3 |

InChI Key |

GWXKHVMSWNRLNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Rhodium-Catalyzed Cyclization Reactions

Ethyl 3-methoxybenzimidate undergoes Rh(III)-catalyzed C–H activation/annulation with diazo compounds to form nitrogen-containing heterocycles. This reaction proceeds via:

-

C–H Activation : Directed by the methoxy group, forming a rhodium(III)-carbene intermediate.

-

Migratory Insertion : Carbene insertion into the Rh–C bond generates a rhodacycle.

-

Tautomerization and Elimination : Final protonolysis and dehydration yield isoquinolones or pyridones .

| Reagents/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| [Cp*RhCl₂]₂, AgSbF₆, DCE, 80°C | 3-Methoxyisoquinolones | 82–92% | >95% regioselectivity |

Nucleophilic Substitution with Amines

The ethoxy group in this compound is susceptible to nucleophilic attack by primary or secondary amines, forming substituted benzamides.

Mechanism :

-

Base (e.g., Et₃N) deprotonates the amine, enhancing nucleophilicity.

-

Amine attacks the electrophilic carbonyl carbon, displacing ethoxide.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 2,5-Dimethoxyaniline | Et₃N, CH₂Cl₂, RT, 6h | N-(2,5-Dimethoxyphenyl)-3-methoxybenzamide | 78% |

| Diethylamine | Et₃N, H₂O₂, 80°C, 2h | N,N-Diethyl-3-methoxybenzamide | 85% |

Oxidation Reactions

The imidate group can be oxidized to nitro or carbonyl derivatives under controlled conditions.

Hydrolysis

This compound hydrolyzes in acidic or basic media:

-

Acidic Hydrolysis : Yields 3-methoxybenzamide and ethanol.

-

Basic Hydrolysis : Produces 3-methoxybenzoic acid and ethylamine.

| Medium | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 1M HCl | Reflux, 3h | 3-Methoxybenzamide | 2.1 × 10⁻³ |

| 1M NaOH | RT, 24h | 3-Methoxybenzoic acid | 4.8 × 10⁻⁴ |

Thiazole Ring Formation

In the presence of thiols or thioureas, this compound participates in thiazole synthesis via cyclocondensation:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorothiophenol, Et₃N | Toluene, 110°C, 8h | 2-(4-Chlorophenyl)-4-(3-methoxyphenyl)thiazole | 67% |

Mechanism :

-

Thiol attack at the imidate carbonyl forms a thioimidate intermediate.

-

Cyclization with elimination of ethanol generates the thiazole core.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Preferred Catalysts/Reagents | Industrial Applicability |

|---|---|---|---|

| Cyclization | Imidate ester | Rh(III) complexes | Pharmaceutical synthesis |

| Aminolysis | Ethoxy group | Et₃N, DIPEA | Amide production |

| Oxidation | –NH– group | H₂O₂, KMnO₄ | Functional group interconversion |

| Hydrolysis | Ester linkage | HCl, NaOH | Bulk chemical synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Methoxybenzimidate vs. Ethyl 3-Methoxybenzoate

Ethyl 3-methoxybenzoate (CAS 10259-22-0), a benzoate ester, shares structural similarities with this compound but differs in functional groups (ester vs. imidate). Key distinctions include:

Key Findings :

- This compound’s imidate group enhances reactivity in nucleophilic substitutions, enabling cyclization reactions critical for heterocyclic frameworks .

- Ethyl 3-methoxybenzoate’s ester group confers stability, making it suitable for applications requiring prolonged shelf life or mild reaction conditions .

Comparison with Other Imidate Esters

While specific data on analogous imidates are absent in the evidence, general trends in imidate chemistry suggest:

- Reactivity : Imidates (e.g., ethyl benzimidates) are more reactive than esters due to the electron-withdrawing nitrogen atom, which polarizes the adjacent oxygen, facilitating nucleophilic attack .

- Synthetic Applications : Imidates are preferred in heterocycle synthesis (e.g., triazines, pyridines), whereas esters like ethyl 3-methoxybenzoate are less effective in such roles .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 3-methoxybenzimidate, and how do solvent choices influence reaction efficiency?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Solvent selection (e.g., ethyl lactate or ethyl acetate) impacts reaction kinetics and purity. Polar aprotic solvents like DMF may enhance reactivity but require rigorous post-synthesis purification. Thermophysical properties of solvents, such as viscosity and dielectric constant, should be evaluated using computational tools (e.g., OPLS-AA molecular dynamics) to predict solvent-solute interactions . For reproducibility, document scaled frequency factors (e.g., 0.96 for vibrational modes) and activation volumes derived from viscosity data .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm) with reference data from NIST Standard Reference Database 69 .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 410.47 for the parent ion) and fragmentation patterns against impurities like finerenone derivatives .

- FT-IR : Identify key functional groups (e.g., imidate C=N stretch ~1650 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use amber vials to avoid photodegradation .

- Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental risks .

- Emergency Response : Consult SDS sheets for first-aid measures (e.g., eye rinsing with 0.9% saline) and GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) affect the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Kinetic Studies : Use HPLC or LC-MS to monitor degradation products. At pH < 5, hydrolysis dominates, yielding 3-methoxybenzamide; at pH > 9, cyclization to dihydro-1,6-naphthyridine derivatives may occur .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Compare experimental data with computational predictions (e.g., density functional theory) for activation energies .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate studies using standardized instruments (e.g., 500 MHz NMR) and reference materials from NIST .

- Statistical Analysis : Apply multivariate regression to reconcile discrepancies in chemical shift assignments or impurity profiles. For example, batch-to-batch variability in finerenone impurities (e.g., PA 06 1841000) can be modeled using ANOVA .

Q. How can researchers design experiments to elucidate the role of this compound in multi-step organic syntheses (e.g., finerenone analogs)?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to vary parameters like catalyst loading (e.g., Pd/C) and reaction time. Monitor intermediates via in-situ FT-IR or Raman spectroscopy .

- Byproduct Analysis : Characterize side products (e.g., ethyl 4-(3-carbamoyl-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridin-4-yl)-3-methoxybenzimidate) using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Data Presentation and Critical Analysis

Q. What statistical methods are appropriate for analyzing discrepancies in thermodynamic data (e.g., density, viscosity) for this compound solutions?

- Methodological Answer :

- Error Propagation : Calculate uncertainties in density (ρ) and thermal expansivity (αₚ) using the TRIDEN fitting function for isobaric conditions .

- Bland-Altman Plots : Compare experimental vs. simulated data (e.g., OPLS-AA molecular dynamics) to identify systematic biases in computational models .

Q. How should researchers address conflicting literature on the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Journal of the American Chemical Society) and apply funnel plots to detect publication bias. Exclude non-GLP studies to ensure reliability .

- Dose-Response Studies : Re-evaluate IC₅₀ values using standardized assays (e.g., enzyme inhibition) under controlled conditions (e.g., 37°C, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.